molecular formula C22H19NO3 B1412365 (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate CAS No. 106864-36-2

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate

Cat. No. B1412365
CAS RN: 106864-36-2
M. Wt: 345.4 g/mol
InChI Key: YTCSYBOJWJDBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate” is a chemical compound with the CAS Number: 106864-36-2. It has a molecular weight of 345.4 and a linear formula of C22H19NO3 .

Scientific Research Applications

Biotransformation and Derivative Formation

(9H-Fluoren-9-yl)methyl 4-hydroxybenzylcarbamate and its derivatives exhibit significant potential in pharmacological applications. A study has explored the ability of biphenyl-utilizing bacteria to produce hydroxylated 9H-carbazole metabolites, which are structurally related to 9H-fluoren-9-yl compounds. These bacteria primarily transform 9H-fluorene into 9H-fluoren-9-ol and fluoren-9-one, demonstrating the versatility of these compounds in generating pharmacologically relevant derivatives (Waldau, Methling, Mikolasch, & Schauer, 2009).

UV Properties and Synthesis

A study on the synthesis of new fluorene Schiff base compounds, including derivatives of 9H-fluoren-9-yl, revealed insights into their ultraviolet absorption properties. The research showed how different solvents and molecular structures affect their absorption spectra, indicating potential applications in fields that require specific UV characteristics (W. Wen-zhong, 2011).

Fluorescence Sensing and Environmental Applications

Carbazole and fluorene derivatives, including 9H-fluoren-9-yl compounds, have been synthesized for use as fluorescent chemosensors. These materials show promise in environmental protection, biosensing, and detecting toxins in food. Their excellent fluorescence properties make them suitable for both solution and gas phase detection (Qian, Zhang, Liu, & Xia, 2019).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(4-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-16-11-9-15(10-12-16)13-23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSYBOJWJDBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate
Reactant of Route 2
Reactant of Route 2
(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate
Reactant of Route 4
Reactant of Route 4
(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate
Reactant of Route 5
Reactant of Route 5
(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate
Reactant of Route 6
Reactant of Route 6
(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.